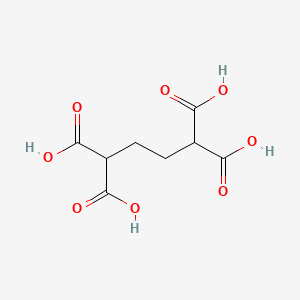
1,1,4,4-Butanetetracarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,4-Butanetetracarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10O8 and its molecular weight is 234.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Textile Industry Applications
Cross-Linking Agent
BTCA is primarily utilized as a cross-linking agent in the textile industry. It enhances the properties of cotton fabrics by improving their wrinkle resistance, anti-pilling characteristics, and flame retardancy. The compound reacts with cellulose in cotton to form stable ester linkages, which significantly enhance the durability of treated fabrics .
Nanoparticle Synthesis
BTCA has been explored for its ability to facilitate the in situ synthesis of metal nanoparticles on textile substrates. For instance, studies have demonstrated that BTCA can effectively anchor copper-based nanoparticles onto cotton and viscose rayon fabrics. This modification not only enhances the antibacterial properties of the textiles but also improves their overall functionality for applications such as wound dressings .
Case Study: Antibacterial Textiles
A study investigated the synthesis of copper nanoparticles on cotton fabric using BTCA as a stabilizing agent. The resulting textiles exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, making them suitable for medical applications .
Functional Materials Development
Super Absorbent Hydrogels
BTCA is also used in the synthesis of super absorbent materials. By reacting with polysaccharides and other polymers, it forms hydrogels that can retain large amounts of water. These hydrogels have potential applications in agriculture for water retention and in water purification systems .
特性
CAS番号 |
4435-38-5 |
|---|---|
分子式 |
C8H10O8 |
分子量 |
234.16 g/mol |
IUPAC名 |
butane-1,1,4,4-tetracarboxylic acid |
InChI |
InChI=1S/C8H10O8/c9-5(10)3(6(11)12)1-2-4(7(13)14)8(15)16/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
InChIキー |
CZORBZCFAPGTNL-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O |
正規SMILES |
C(CC(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O |
Key on ui other cas no. |
4435-38-5 |
同義語 |
1,1,4,4-BTCA 1,1,4,4-butanetetracarboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















